Molecular Formula and Stereochemical Differentiation from Co-Isolated Dodovislactone A
Dodovislactone B is unambiguously distinguished from its closest analog, Dodovislactone A, by a larger molecular framework (C21H30O5 vs. C18H26O4) and a distinct stereochemical arrangement (4aR,5S,6R,8aR for Dodovislactone B) [1]. This structural divergence is critical for unambiguous compound identification in complex botanical extracts [2].
| Evidence Dimension | Molecular Formula & Stereochemistry |
|---|---|
| Target Compound Data | C21H30O5; MW: 362.46 g/mol; (4aR,5S,6R,8aR) |
| Comparator Or Baseline | Dodovislactone A: C18H26O4; MW: 306.40 g/mol |
| Quantified Difference | Difference of C3H4O; ΔMW = 56.06 g/mol; distinct stereochemical descriptors |
| Conditions | NMR and MS structural elucidation from Dodonaea viscosa extract |
Why This Matters
These fundamental chemical differences ensure Dodovislactone B can be specifically identified and quantified in analytical methods, preventing misidentification with the co-occurring Dodovislactone A.
- [1] Gao Y, et al. Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa. Nat Prod Bioprospect. 2013;3(5):250-255. doi:10.1007/s13659-013-0053-4 View Source
- [2] PubChem. Dodovislactone B. Compound Summary. CID 131849249. View Source
